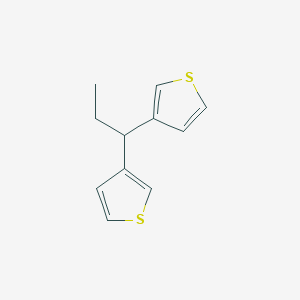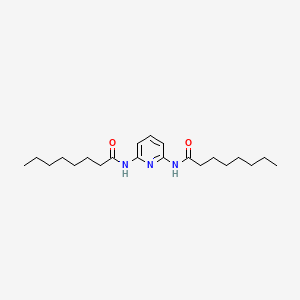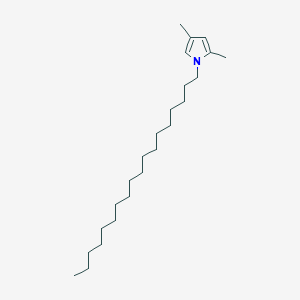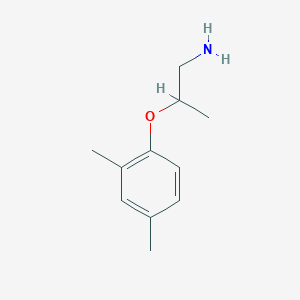![molecular formula C16H18O3 B14268589 {5-[(Benzyloxy)methyl]-1,3-phenylene}dimethanol CAS No. 189438-16-2](/img/structure/B14268589.png)
{5-[(Benzyloxy)methyl]-1,3-phenylene}dimethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
{5-[(Benzyloxy)methyl]-1,3-phenylene}dimethanol is an organic compound characterized by the presence of a benzyloxy group attached to a phenylene ring, which is further substituted with two hydroxymethyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of {5-[(Benzyloxy)methyl]-1,3-phenylene}dimethanol typically involves the reaction of a benzyloxy-substituted phenyl compound with formaldehyde under basic conditions. The reaction proceeds through a nucleophilic addition mechanism, where the benzyloxy group activates the phenyl ring towards electrophilic attack by formaldehyde, leading to the formation of the hydroxymethyl groups.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts, such as Lewis acids or bases, can enhance the reaction rate and yield. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the pure compound.
化学反应分析
Types of Reactions
Oxidation: {5-[(Benzyloxy)methyl]-1,3-phenylene}dimethanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: The compound can be reduced to form alcohols or alkanes using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, allowing for the introduction of various functional groups. Common reagents include halogens (e.g., Br₂, Cl₂) and nitrating agents (e.g., HNO₃).
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium, CrO₃ in acetic acid.
Reduction: LiAlH₄ in dry ether, NaBH₄ in methanol.
Substitution: Br₂ in CCl₄ for bromination, HNO₃ in H₂SO₄ for nitration.
Major Products
Oxidation: Formation of benzyloxy-substituted benzaldehydes or benzoic acids.
Reduction: Formation of benzyloxy-substituted benzyl alcohols or alkanes.
Substitution: Formation of halogenated or nitrated benzyloxy-substituted phenyl compounds.
科学研究应用
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Explored for its potential therapeutic properties, including antifungal and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.
作用机制
The mechanism by which {5-[(Benzyloxy)methyl]-1,3-phenylene}dimethanol exerts its effects involves interactions with specific molecular targets. For instance, its antifungal activity is attributed to its ability to bind to the active site of cytochrome P450 enzyme lanosterol 14 α-demethylase in fungi, inhibiting the synthesis of ergosterol, an essential component of fungal cell membranes .
相似化合物的比较
Similar Compounds
4-(Benzyloxy)-2-hydroxybenzaldehyde: Similar structure with a hydroxyl group instead of hydroxymethyl groups.
5-(Benzyloxy)-2-(hydroxymethyl)phenol: Contains a single hydroxymethyl group and a hydroxyl group.
3-(Benzyloxy)benzyl alcohol: Lacks the second hydroxymethyl group.
Uniqueness
{5-[(Benzyloxy)methyl]-1,3-phenylene}dimethanol is unique due to the presence of two hydroxymethyl groups, which provide additional sites for chemical modification and enhance its reactivity compared to similar compounds. This structural feature allows for a broader range of applications and potential for further functionalization.
属性
CAS 编号 |
189438-16-2 |
|---|---|
分子式 |
C16H18O3 |
分子量 |
258.31 g/mol |
IUPAC 名称 |
[3-(hydroxymethyl)-5-(phenylmethoxymethyl)phenyl]methanol |
InChI |
InChI=1S/C16H18O3/c17-9-14-6-15(10-18)8-16(7-14)12-19-11-13-4-2-1-3-5-13/h1-8,17-18H,9-12H2 |
InChI 键 |
LOFCJRDRFJXXGW-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)COCC2=CC(=CC(=C2)CO)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-Methyl-7-chloropyrrolo[1,2-A]pyrazine](/img/structure/B14268535.png)

![N-[(4-Methylphenyl)methyl]-N-(phenylsulfanyl)cyclobutanamine](/img/structure/B14268544.png)
![Bicyclo[3.1.0]hexa-3,5-dien-2-one](/img/structure/B14268555.png)
![Methyl (acetyloxy)[(1-phenylpropan-2-yl)oxy]acetate](/img/structure/B14268556.png)
![Bis{[4-(3-methylidenepent-4-en-1-yl)phenyl]methyl} propanedioate](/img/structure/B14268558.png)
![2-[1-(Naphthalen-1-yl)ethyl]-4,5-dihydro-1H-imidazole](/img/structure/B14268560.png)
![2-Thiophen-2-yl-5-[2-(5-thiophen-2-ylthiophen-2-yl)ethyl]thiophene](/img/structure/B14268562.png)

![2-Propenal, 2-[(phenylmethoxy)methyl]-](/img/structure/B14268573.png)

![9,9-Dimethyl-4,4,7-triphenyl-1,3,6-trithia-8-azaspiro[4.4]non-7-ene](/img/structure/B14268581.png)
